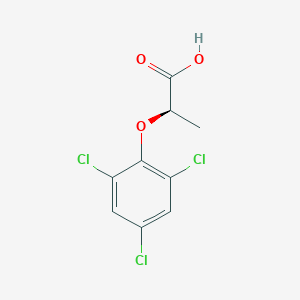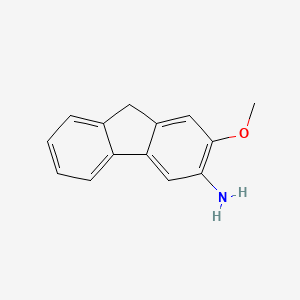![molecular formula C14H30O3Sn B14633750 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol CAS No. 56613-58-2](/img/structure/B14633750.png)
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, an acetyloxy group, and a butan-2-ol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol typically involves the reaction of dibutyltin oxide with butan-2-ol in the presence of acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized organotin compounds.
Reduction: Simplified organotin derivatives.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Acetyloxy)(dibutyl)stannyl]ethanol
- 1-[(Acetyloxy)(dibutyl)stannyl]propan-2-ol
- 1-[(Acetyloxy)(dibutyl)stannyl]pentan-2-ol
Uniqueness
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the butan-2-ol moiety and the acetyloxy group allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
56613-58-2 |
|---|---|
Molecular Formula |
C14H30O3Sn |
Molecular Weight |
365.10 g/mol |
IUPAC Name |
[dibutyl(2-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-3-4(2)5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
VJICJTURKQOFNG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CC(CC)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
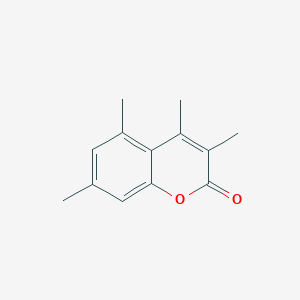
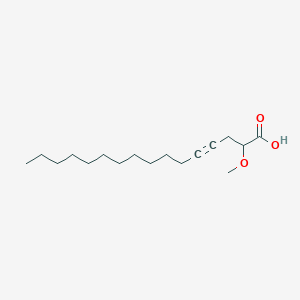
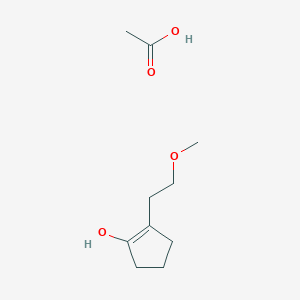
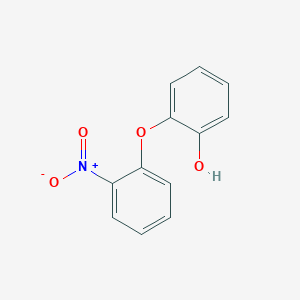
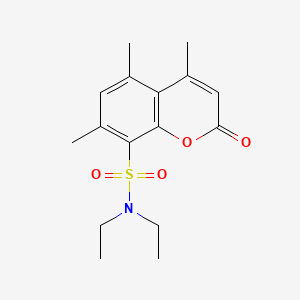
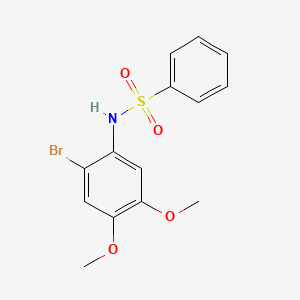
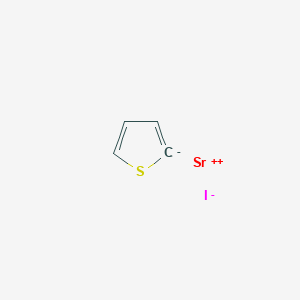
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
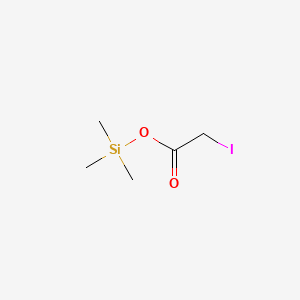
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
